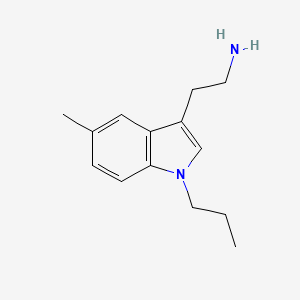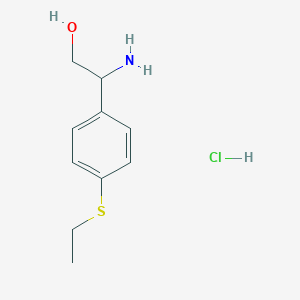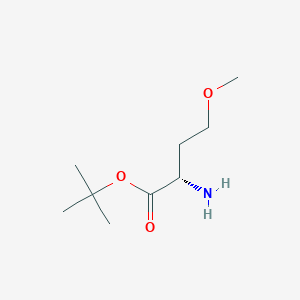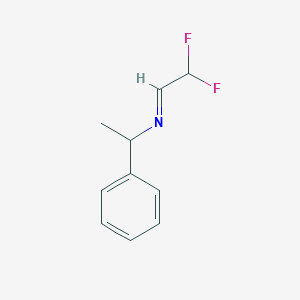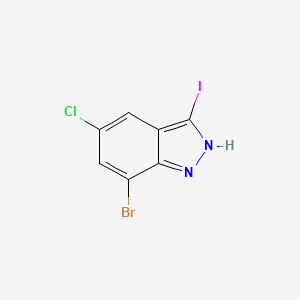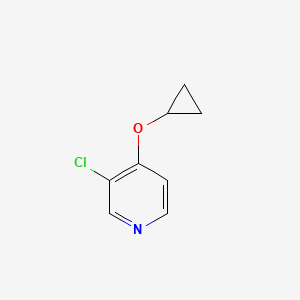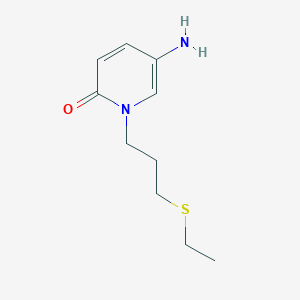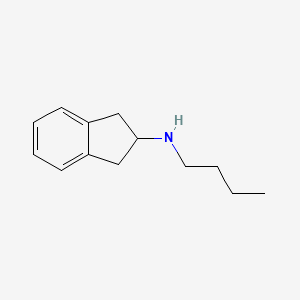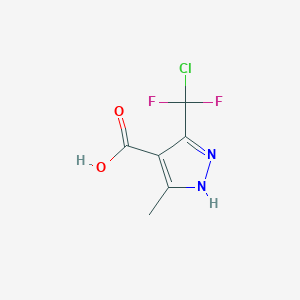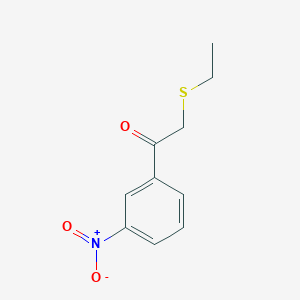
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group and a nitrophenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3-nitrophenyl)ethan-1-one.
Thioether Formation: The final step involves the reaction of 1-(3-nitrophenyl)ethan-1-one with ethylthiol in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
科学研究应用
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2-(Methylthio)-1-(3-nitrophenyl)ethan-1-one
- 2-(Ethylthio)-1-(4-nitrophenyl)ethan-1-one
- 2-(Ethylthio)-1-(3-aminophenyl)ethan-1-one
Uniqueness
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the ethylthio and nitrophenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H11NO3S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3S/c1-2-15-7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |
InChI 键 |
OAEKDEWOSGBGSH-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


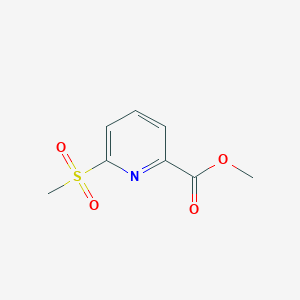
![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
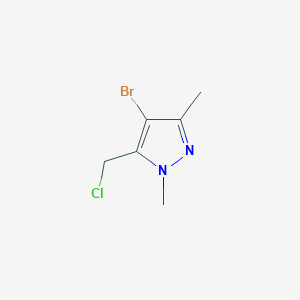
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
![3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328321.png)
